molecular formula C22H23N5O3S B11387649 3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11387649
M. Wt: 437.5 g/mol
InChI Key: GYVMJQMQQAWXIC-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a triazole ring, and multiple aromatic groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole and triazole rings. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole and triazole rings may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and rings. Similar compounds may include other oxadiazole or triazole derivatives, but the specific arrangement and substitution patterns in this compound provide distinct properties and reactivity.

Some similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[[4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H23N5O3S/c1-13-6-7-16(10-14(13)2)27-15(3)24-25-22(27)31-12-20-23-21(26-30-20)18-9-8-17(28-4)11-19(18)29-5/h6-11H,12H2,1-5H3

InChI Key

GYVMJQMQQAWXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)C)C

Origin of Product

United States

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